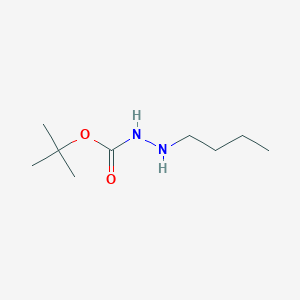

Tert-butyl 2-butylhydrazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-butylhydrazinecarboxylate is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl 2-butylhydrazinecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives react with activated carbonyl groups (e.g., benzoyl chlorides) under inert conditions. Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to minimize side products like HCl byproducts .

Q. How can researchers ensure high purity of this compound post-synthesis?

- Methodological Answer : Purification techniques include column chromatography (using silica gel and ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Purity validation requires analytical methods like HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. Ultra-high purity grades (>99%) may require repeated crystallization under nitrogen atmospheres to prevent oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : 1H and 13C NMR identify hydrazine protons (δ 6.5–8.0 ppm) and tert-butyl carbons (δ 28–30 ppm).

- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm−1 and N-H bonds at ~3300 cm−1.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ for C12H23N2O3+ at m/z 255.17) .

Advanced Research Questions

Q. How do substituents on the hydrazinecarboxylate core influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., 4-fluorobenzoyl in tert-butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate) enhance electrophilicity, facilitating nucleophilic aromatic substitution. Comparative studies using substituents like iodine (in tert-butyl 2-(4-iodobenzoyl)hydrazinecarboxylate) reveal steric and electronic effects on reaction kinetics, analyzed via Hammett plots or DFT calculations .

Q. What computational strategies are used to predict the conformational stability of tert-butyl hydrazinecarboxylates?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models axial/equatorial conformers of tert-butyl groups. Solvent effects (e.g., implicit PCM for dichloromethane) must be included to match experimental NMR data. Dynamic NMR at low temperatures (<−40°C) can resolve rotational barriers in solution .

Q. How can this compound be integrated into drug discovery workflows?

- Methodological Answer : As a pharmacophore, it serves as a precursor for hydrazide-based inhibitors. Biological activity assays (e.g., enzyme inhibition) require derivatization via reductive amination or Suzuki coupling. For example, coupling with pyridinyl groups enhances binding to kinase targets, validated by SPR or ITC binding studies .

Q. How should researchers resolve contradictions in reported reactivity data for hydrazinecarboxylate derivatives?

- Methodological Answer : Systematic meta-analysis of substituent effects (e.g., fluorine vs. chlorine) using multivariate regression. Reproduce conflicting experiments under standardized conditions (solvent, temperature, catalyst). Cross-validate with kinetic isotope effects or isotopic labeling to trace reaction pathways .

Q. What role does this compound play in polymer chemistry applications?

- Methodological Answer : As a cross-linking agent, it forms hydrazone linkages with aldehydes in pH-responsive hydrogels. Reaction efficiency is quantified via rheology (storage/loss modulus) and FT-IR monitoring of imine bond formation. Optimization focuses on molar ratios (monomer:cross-linker = 10:1) and solvent polarity .

Properties

CAS No. |

149268-06-4 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

tert-butyl N-(butylamino)carbamate |

InChI |

InChI=1S/C9H20N2O2/c1-5-6-7-10-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12) |

InChI Key |

QCPIKVMLLWWWAH-UHFFFAOYSA-N |

SMILES |

CCCCNNC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCNNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.